molecular formula C10H13NO3 B234113 N-(2,3-Dihydroxypropyl)asparagine CAS No. 142421-00-9

N-(2,3-Dihydroxypropyl)asparagine

Cat. No. B234113
CAS RN: 142421-00-9
M. Wt: 206.2 g/mol
InChI Key: GKTMFLHLWLKLRF-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydroxypropyl)asparagine, also known as DHPA, is a naturally occurring compound found in various foods, including soybeans, peas, and potatoes. It is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxypropyl)asparagine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. N-(2,3-Dihydroxypropyl)asparagine has also been found to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,3-Dihydroxypropyl)asparagine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2,3-Dihydroxypropyl)asparagine can inhibit the growth of cancer cells and induce apoptosis. N-(2,3-Dihydroxypropyl)asparagine has also been found to modulate the immune response and enhance the activity of natural killer cells. In addition, N-(2,3-Dihydroxypropyl)asparagine has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-Dihydroxypropyl)asparagine in lab experiments is its relatively low toxicity. N-(2,3-Dihydroxypropyl)asparagine has been found to have low cytotoxicity and does not induce significant side effects. However, N-(2,3-Dihydroxypropyl)asparagine's solubility in water is limited, which may limit its use in certain experiments. In addition, N-(2,3-Dihydroxypropyl)asparagine's stability in solution is relatively low, which may require special storage conditions.

Future Directions

There are several future directions for research on N-(2,3-Dihydroxypropyl)asparagine. One area of research is the development of N-(2,3-Dihydroxypropyl)asparagine derivatives with improved solubility and stability. Another area of research is the investigation of N-(2,3-Dihydroxypropyl)asparagine's potential therapeutic applications in other fields, such as cardiology and gastroenterology. Furthermore, the mechanism of action of N-(2,3-Dihydroxypropyl)asparagine needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, N-(2,3-Dihydroxypropyl)asparagine is a naturally occurring compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been found to have low toxicity and various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

N-(2,3-Dihydroxypropyl)asparagine can be synthesized through the reaction of asparagine with glycidol in the presence of sodium hydroxide. The reaction results in the formation of N-(2,3-Dihydroxypropyl)asparagine and sodium chloride. The purity of N-(2,3-Dihydroxypropyl)asparagine can be improved through recrystallization using ethanol.

Scientific Research Applications

N-(2,3-Dihydroxypropyl)asparagine has been found to have potential therapeutic applications in various fields of research. In neuroscience, N-(2,3-Dihydroxypropyl)asparagine has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. In oncology, N-(2,3-Dihydroxypropyl)asparagine has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, N-(2,3-Dihydroxypropyl)asparagine has been shown to modulate the immune response and enhance the activity of natural killer cells.

properties

CAS RN

142421-00-9

Product Name

N-(2,3-Dihydroxypropyl)asparagine

Molecular Formula

C10H13NO3

Molecular Weight

206.2 g/mol

IUPAC Name

(2S)-2-amino-4-(2,3-dihydroxypropylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H14N2O5/c8-5(7(13)14)1-6(12)9-2-4(11)3-10/h4-5,10-11H,1-3,8H2,(H,9,12)(H,13,14)/t4?,5-/m0/s1

InChI Key

GKTMFLHLWLKLRF-AKGZTFGVSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)NCC(CO)O

SMILES

C(C(C(=O)O)N)C(=O)NCC(CO)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)NCC(CO)O

synonyms

2,3-DHP-Asn
N-(2,3-dihydroxypropyl)asparagine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.